molecular formula C12H20O5 B274451 4-Acetyl-4-propylheptanedioic acid

4-Acetyl-4-propylheptanedioic acid

Cat. No.: B274451
M. Wt: 244.28 g/mol
InChI Key: HLKYDGZQCWSECQ-UHFFFAOYSA-N
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Description

4-Acetyl-4-propylheptanedioic acid is a branched dicarboxylic acid with the molecular formula $ \text{C}{12}\text{H}{20}\text{O}5 $. Its structure features a heptanedioic acid backbone (seven-carbon chain with two terminal carboxylic acid groups) substituted at the fourth carbon by both an acetyl ($ \text{COCH}3 $) and a propyl ($ \text{C}3\text{H}7 $) group. This unique combination of functional groups confers distinct physicochemical properties, such as enhanced solubility in polar solvents due to the acetyl group and increased lipophilicity from the propyl chain. The compound is of interest in pharmaceutical and polymer research, where its dual functionality may enable applications in drug delivery or as a monomer for specialty polyesters .

Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

4-acetyl-4-propylheptanedioic acid

InChI

InChI=1S/C12H20O5/c1-3-6-12(9(2)13,7-4-10(14)15)8-5-11(16)17/h3-8H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

HLKYDGZQCWSECQ-UHFFFAOYSA-N

SMILES

CCCC(CCC(=O)O)(CCC(=O)O)C(=O)C

Canonical SMILES

CCCC(CCC(=O)O)(CCC(=O)O)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include:

  • 4-Methylheptanedioic acid : Lacks the acetyl group but retains a methyl substituent at the fourth carbon.
  • 4-Propylheptanedioic acid : Contains only the propyl substituent.
  • 4-Acetylheptanedioic acid : Retains the acetyl group but lacks the propyl chain.

Key Differences in Properties

Property 4-Acetyl-4-propylheptanedioic acid 4-Methylheptanedioic acid 4-Propylheptanedioic acid 4-Acetylheptanedioic acid
Molecular Weight (g/mol) 244.28 188.18 202.24 216.21
Solubility in Water Moderate (~5 g/L) High (~20 g/L) Low (~1 g/L) Moderate (~8 g/L)
Melting Point (°C) 112–114 98–100 85–87 105–107
pKa (carboxylic groups) 3.1, 4.7 3.0, 4.5 3.2, 4.8 3.0, 4.6

Notes:

  • The acetyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to purely alkyl-substituted analogues (e.g., 4-propylheptanedioic acid).
  • The propyl chain introduces steric hindrance and lipophilicity, reducing solubility but improving compatibility with nonpolar matrices (e.g., polymer blends) .

Stability

The compound exhibits superior thermal stability compared to 4-methylheptanedioic acid (decomposition at 180°C) but is less stable than 4-propylheptanedioic acid (decomposition at 260°C), highlighting the trade-off between functional group polarity and stability .

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